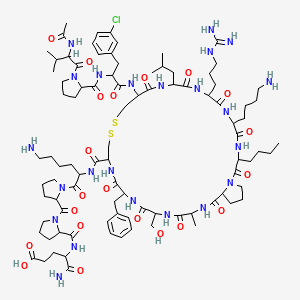
N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) is a complex organic compound characterized by its unique structure, which includes perfluoropropane and phenylene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) typically involves the reaction of perfluoropropane-2,2-diyl bisphenol with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide): Similar structure but with different functional groups.
2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane: Another compound with perfluoropropane and phenylene groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C29H22F6N4O4 |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
4-amino-N-[5-[2-[3-[(4-aminobenzoyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C29H22F6N4O4/c30-28(31,32)27(29(33,34)35,17-5-11-23(40)21(13-17)38-25(42)15-1-7-19(36)8-2-15)18-6-12-24(41)22(14-18)39-26(43)16-3-9-20(37)10-4-16/h1-14,40-41H,36-37H2,(H,38,42)(H,39,43) |
InChI Key |
LDGUDGFIILODSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(C3=CC(=C(C=C3)O)NC(=O)C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
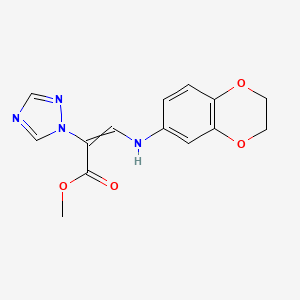
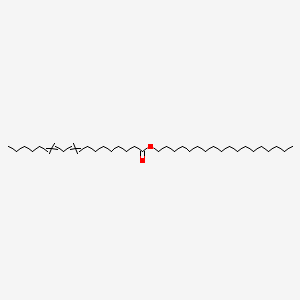
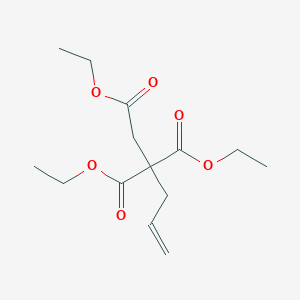
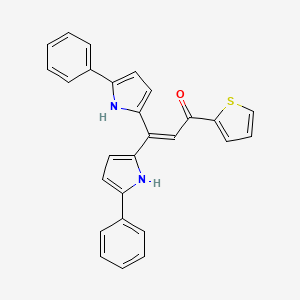
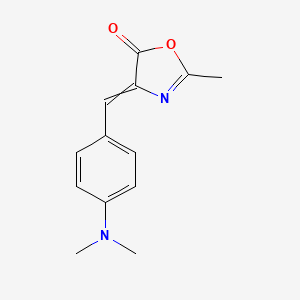
![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
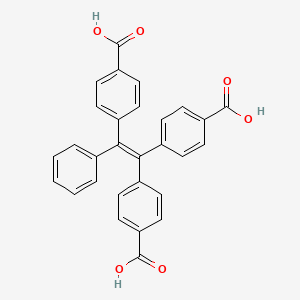
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)
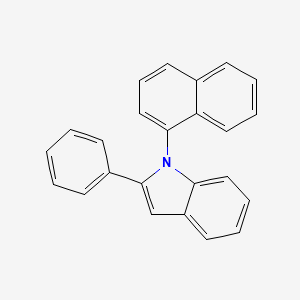

![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
